4-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide: is a complex organic compound that features a sulfonamide group attached to a butanamide backbone, with a pyridin-3-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide typically involves multiple steps, starting with the preparation of the core butanamide structure. The sulfonamide group is introduced through a reaction with 4-methylbenzenesulfonyl chloride, and the pyridin-3-ylmethyl group is added through a subsequent amide coupling reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine-N-oxide.
Reduction: : The sulfonamide group can be reduced to an amine.
Substitution: : The butanamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base, can be used for substitution reactions.
Major Products Formed
Oxidation: : Pyridine-N-oxide derivatives.
Reduction: : Sulfonamide to amine conversion.
Substitution: : Various substituted butanamides.
Scientific Research Applications
Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : Its derivatives could be explored for pharmaceutical applications, potentially as anti-inflammatory or antimicrobial agents.
Industry: : It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 4-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide exerts its effects depends on its specific application. For example, if used as an inhibitor, it may bind to specific enzymes or receptors, blocking their activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
4-(4-methylbenzenesulfonamido)butanamide: : Lacks the pyridin-3-ylmethyl group.
N-[(pyridin-3-yl)methyl]butanamide: : Lacks the sulfonamide group.
Uniqueness
The presence of both the sulfonamide group and the pyridin-3-ylmethyl group in 4-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide makes it unique compared to similar compounds
Properties
IUPAC Name |
4-[(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-14-6-8-16(9-7-14)24(22,23)20-11-3-5-17(21)19-13-15-4-2-10-18-12-15/h2,4,6-10,12,20H,3,5,11,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBDOKNPDBDMBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.